molecular formula C10H8F4O3 B3151716 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid CAS No. 72106-04-8

4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid

Cat. No. B3151716
CAS RN: 72106-04-8
M. Wt: 252.16 g/mol
InChI Key: TZPDZECSXKPAGD-UHFFFAOYSA-N
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Description

“4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid” is a chemical compound with the CAS Number: 72106-04-8 . It has a molecular weight of 252.17 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H8F4O3/c11-9(12)10(13,14)5-17-7-3-1-6(2-4-7)8(15)16/h1-4,9H,5H2,(H,15,16) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (252.16 ) and its physical state (powder ). Unfortunately, specific details such as boiling point or density were not available in the sources I found.

Scientific Research Applications

Development of Novel Fluorescence Probes

4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid derivatives, like HPF and APF, have been utilized in the development of novel fluorescence probes. These probes are designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. Their application extends to visualizing reactive species in living cells, offering tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Luminescent Properties in Coordination Compounds

Derivatives of this compound have been used in synthesizing lanthanide coordination compounds. These compounds demonstrate varying luminescent properties influenced by different substituents, such as electron-releasing or electron-withdrawing groups. This research contributes to understanding the photophysical properties of these compounds and their potential applications (Sivakumar et al., 2010).

Chromogenic and Fluorogenic Anion Hosts

Certain derivatives, like 4-(N,N-dimethylamino)benzoic acid, have been found effective as chromogenic and fluorogenic anion hosts. These compounds exhibit significant selectivity towards certain divalent anions, a property that is crucial in the field of anion recognition and molecular sensing technology (Hou & Kobiro, 2006).

MALDI-TOF-MS Matrices

Compounds like 2-(4-hydroxyphenylazo)benzoic acid and 3,5-dimethoxy-4-hydroxycinnamic acid, similar in structure to this compound, have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). These matrices play a significant role in the research and development of MALDI-TOF-MS, a technique widely used in analytical chemistry, particularly for the analysis of biomolecules (Qian & Huang, 2005).

Liquid Crystals and Mesophase Formation

Several studies have explored the role of derivatives of this compound in forming liquid crystals and mesophases. These studies contribute to understanding the thermal and phase behavior of such compounds, which is important in the field of materials science and the development of advanced materials (Wei et al., 2013).

Safety and Hazards

Safety information for “4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid” includes a number of precautionary statements. For example, it should be kept away from heat/sparks/open flames/hot surfaces . It should not be subject to grinding/shock/friction . It should not be inhaled, and contact with eyes, skin, or clothing should be avoided . It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

4-(2,2,3,3-tetrafluoropropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-7-3-1-6(2-4-7)8(15)16/h1-4,9H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPDZECSXKPAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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